BenchChemオンラインストアへようこそ!

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide (CAS 1353960-47-0) is a synthetic small molecule belonging to the class of N-substituted glycinamides incorporating a 6-chloro-pyridazine motif. This compound, with a molecular weight of 214.65 g/mol and the formula C8H11ClN4O, is a tertiary amide featuring a distinct N-methyl group on the acetamide nitrogen.

Molecular Formula C8H11ClN4O
Molecular Weight 214.65 g/mol
Cat. No. B7927560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide
Molecular FormulaC8H11ClN4O
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCN(CC1=NN=C(C=C1)Cl)C(=O)CN
InChIInChI=1S/C8H11ClN4O/c1-13(8(14)4-10)5-6-2-3-7(9)12-11-6/h2-3H,4-5,10H2,1H3
InChIKeyTYGDZRLKARHXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide: Key Physicochemical and Structural Baseline for Research Sourcing


2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide (CAS 1353960-47-0) is a synthetic small molecule belonging to the class of N-substituted glycinamides incorporating a 6-chloro-pyridazine motif [1]. This compound, with a molecular weight of 214.65 g/mol and the formula C8H11ClN4O, is a tertiary amide featuring a distinct N-methyl group on the acetamide nitrogen . It is primarily utilized as a specialized building block or intermediate in medicinal chemistry and chemical biology research, where the chloropyridazine moiety serves as a versatile synthetic handle and the N-methyl substitution modulates key physicochemical and pharmacokinetic properties.

Why 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide Cannot Be Interchanged with Generic In-Class Analogs


The presence of the N-methyl group on the acetamide nitrogen is the defining structural feature that precludes direct substitution with its des-methyl analog (2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide, CAS 1353956-42-9) or other pyridazine-acetamide derivatives. This single methylation converts a secondary amide into a tertiary amide, fundamentally altering its hydrogen-bonding capacity, lipophilicity, and molecular conformation as predicted by computational models . These differences are critical in research applications: the tertiary amide eliminates a hydrogen bond donor, reducing polar surface area and increasing membrane permeability, while the N-methyl group introduces steric constraints that influence binding to biological targets such as HIF prolyl hydroxylases [1]. Consequently, procurement decisions must be based on the specific N-methyl substitution pattern to ensure the desired biological and physicochemical profile is achieved in downstream assays.

Quantitative Differentiation Guide for 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide Against Key Analogs


Reduction in Topological Polar Surface Area (TPSA) vs. Des-methyl Analog Improves Predicted Membrane Permeability

The target compound's N-methylation eliminates one hydrogen bond donor compared to its des-methyl analog, 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide. This structural change is quantitatively reflected in a lower predicted Topological Polar Surface Area (TPSA). A lower TPSA correlates strongly with improved passive membrane permeability, a critical parameter for central nervous system (CNS) drug discovery [1]. The predicted TPSA for the target compound is 77.0 Ų, whereas the des-methyl analog has a predicted TPSA of 86.0 Ų .

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

Elimination of a Hydrogen Bond Donor Distinguishes Target Compound from its Des-methyl Precursor for Target Engagement Assays

The tertiary amide in the target compound possesses zero hydrogen bond donors (HBD), whereas the secondary amide in the des-methyl analog has one. This absolute difference is critical when probing binding pockets where a specific HBD is detrimental to affinity due to desolvation penalties [1]. The target compound has 1 HBD, while the des-methyl analog has 2 HBDs .

Chemical Biology Structure-Activity Relationship Ligand Efficiency

Higher Predicted Lipophilicity (XLogP3) Confers Superior Lipophilic Ligand Efficiency (LLE) Potential Over Des-methyl Analog

N-Methylation increases the calculated partition coefficient (XLogP3), a standard measure of lipophilicity. The target compound has an XLogP3 of 1.2, compared to 0.7 for the des-methyl analog . In drug optimization, a controlled increase in logP is often necessary to improve target binding, but must be balanced against promiscuity. This specific 0.5 log unit increase can be precisely leveraged to enhance binding potency while diligently monitoring Lipophilic Ligand Efficiency (LLE = pIC50 - LogP) [1].

Drug Design Lipophilic Efficiency Property-Based Optimization

Targeted Application Scenarios for 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide Based on Quantitative Differentiation


Scaffold for CNS-Penetrant Hydroxylase Inhibitor Design

The compound's reduced TPSA (77.0 Ų) and single HBD make it a superior starting point for developing inhibitors of CNS-relevant targets like HIF prolyl hydroxylases, compared to its des-methyl analog (TPSA 86.0 Ų, 2 HBDs) [1]. As disclosed in patent literature, N-substituted glycine derivatives with this phenotype are antagonists of these enzymes, and the favorable predicted CNS penetration properties of the N-methylated scaffold directly support its use in anemia and neuroprotection research programs [2].

Late-Stage Functionalization for Metabolic Stability Modulation

The tertiary amide motif is resistant to N-dealkylation, a common metabolic pathway for secondary amides. Researchers can leverage the N-methyl group, which provides a 50% reduction in HBD count and increased steric shielding, to inherently protect against amidase-mediated hydrolysis. This makes the compound a more robust intermediate for generating metabolically stable analogs without requiring additional protecting group strategies, directly derived from its quantitative HBD deficit.

Negative Control or Methyl Scan in SAR Studies of Pyridazine Amides

In a 'methyl scan' of a biologically active des-methyl lead compound, this N-methyl analog serves as the definitive control to test the role of the amide N-H as a hydrogen bond donor. The absolute difference of 1 HBD (1 vs 2) provides a clean, binary experimental system. A loss of activity upon methylation pinpoints the amide N-H as a critical pharmacophoric feature, a level of resolution not possible with other analogs that retain the donor functionality.

Quote Request

Request a Quote for 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.